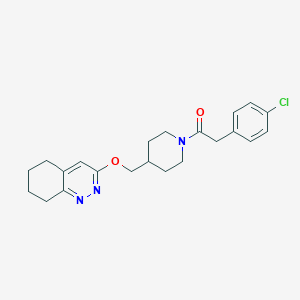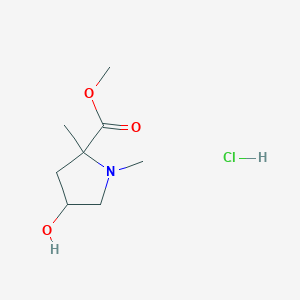
2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features, which include a piperidine ring, a tetrahydrocinnolin moiety, and a 4-chlorophenyl group. The presence of these functional groups suggests potential biological activity or applications in material science.
Synthesis Analysis
The synthesis of related compounds often involves Michael addition reactions, as seen in the novel compound synthesized in paper , where a secondary amine is added to an α, β-unsaturated carbonyl compound. Similarly, the cyclization reaction of N-(4-chlorophenyl)-β-alanine with piperidine as a catalyst leads to various derivatives, as described in paper . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and geometry of related compounds have been extensively studied using density functional theory (DFT) and X-ray crystallography. For instance, the piperidin-4-one ring in paper adopts a chair conformation with equatorial orientations of substituents, which is a common conformation for piperidine derivatives. The dihedral angles between substituent groups, as well as intermolecular interactions, play a significant role in the overall molecular conformation .
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their local reactivity descriptors, which indicate chemically reactive sites within the molecule . The presence of chlorophenyl groups can lead to various interactions and reactions, as seen in the unexpected transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate . The compound's reactivity could also be influenced by the presence of the tetrahydrocinnolin moiety and the piperidinyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on related structures. For example, the crystal structure and intermolecular forces, such as van der Waals interactions, can affect the compound's solubility and melting point . The spectroscopic properties, including IR, NMR, and UV-Vis absorption, can be analyzed to determine functional groups and their environment within the molecule . Additionally, the compound's NLO (non-linear optical) properties and charge distributions can provide insights into its potential applications .
Scientific Research Applications
Crystal Structure Analysis
Research on related compounds, such as "2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime," focuses on crystallography, revealing detailed structural information like conformation, bond angles, and intermolecular interactions. These studies contribute to the understanding of molecular geometry and the forces that stabilize crystal structures, which is crucial for designing materials with specific physical properties (Park et al., 2012).
Synthetic Methodologies
Another significant area of research involves developing synthetic methodologies for creating complex molecules. For instance, studies on the synthesis of alpha-nitro ketone derivatives demonstrate innovative approaches to creating molecules with potential applications in studying receptor interactions. Such methodologies are fundamental in medicinal chemistry for developing new drugs and understanding biological processes at the molecular level (Zhang et al., 2004).
Receptor Interaction Probes
Compounds structurally similar to "2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one" have been used as probes to study receptor interactions. For example, the exploration of 4-heterocyclylpiperidines as selective high-affinity ligands for dopamine receptors illuminates the potential of related compounds in neuroscience research. These studies contribute to our understanding of receptor pharmacology and can guide the development of therapeutic agents targeting specific receptors (Rowley et al., 1997).
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c23-19-7-5-16(6-8-19)13-22(27)26-11-9-17(10-12-26)15-28-21-14-18-3-1-2-4-20(18)24-25-21/h5-8,14,17H,1-4,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOHWBGUWMWUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2549091.png)




![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide](/img/structure/B2549101.png)
![4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione](/img/structure/B2549104.png)
![2-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]piperazin-1-yl]acetic acid](/img/structure/B2549105.png)

![1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2549108.png)
![methyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2549110.png)
